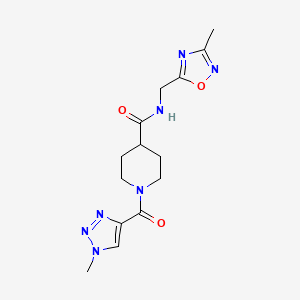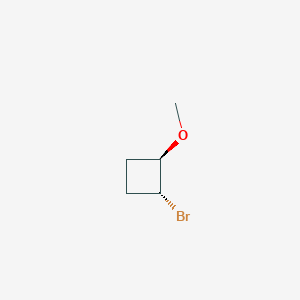![molecular formula C8H11N B2571831 Bicyclo[4.1.0]heptane-2-carbonitrile CAS No. 1781586-03-5](/img/structure/B2571831.png)
Bicyclo[4.1.0]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[410]heptane-2-carbonitrile is an organic compound characterized by a bicyclic structure with a nitrile group attached to the second carbon atom This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-2-carbonitrile can be synthesized through the photorearrangement of bicyclo[2.2.1]heptene-2-carbonitrile. This process involves irradiation in hexane with unfiltered light from a medium-pressure mercury arc lamp, resulting in the conversion to bicyclo[4.1.0]hept-2-ene-1-carbonitrile and tricyclo[4.1.0.03,7]heptane-7-carbonitrile in a 20:1 ratio .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis typically involves standard organic synthesis techniques, including photochemical reactions and catalytic processes. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane-2-carbonitrile undergoes various chemical reactions, including:
Photorearrangement: This reaction involves the rearrangement of the bicyclic structure under light irradiation, leading to different isomeric forms.
Cycloaddition: The compound can participate in [2 + 1] cycloaddition reactions with nucleophilic carbenes, forming unique bicyclic scaffolds.
Common Reagents and Conditions
Photorearrangement: Requires a medium-pressure mercury arc lamp and hexane as the solvent.
Cycloaddition: Involves visible light irradiation without the need for exogenous catalysts or additives.
Major Products
Scientific Research Applications
Bicyclo[4.1.0]heptane-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane-2-carbonitrile involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain. This strain release serves as a thermodynamic driving force for various transformations, including nucleophilic addition and coordination to metal species . The double bond within the skeleton also provides kinetic opportunities for initiating these reactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure and are used in enantioselective synthesis and catalysis.
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in the synthesis of bioactive compounds.
Bicyclo[1.1.0]butane: Exhibits diverse chemistry and serves as a synthetic precursor to cyclobutanes and azetidines.
Uniqueness
Bicyclo[4.1.0]heptane-2-carbonitrile is unique due to its specific ring strain and reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo photorearrangement and cycloaddition reactions distinguishes it from other similar compounds.
Properties
IUPAC Name |
bicyclo[4.1.0]heptane-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZRHCLYWZAFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide](/img/structure/B2571750.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2571754.png)



![6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B2571760.png)





![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide](/img/structure/B2571767.png)
![4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-6-ethylpyrimidine](/img/structure/B2571770.png)
